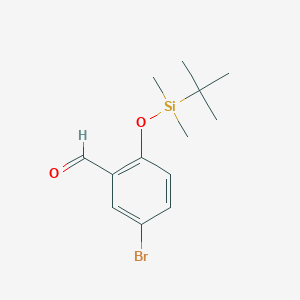

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC13880098

Molecular Formula: C13H19BrO2Si

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BrO2Si |

|---|---|

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | 5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |

| Standard InChI | InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |

| Standard InChI Key | NLIPLUQJGFXFDG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O |

Introduction

Structural and Molecular Properties

Molecular Characterization

The compound features a benzaldehyde backbone substituted with a bromine atom at the 5-position and a TBDMS ether group at the 2-position. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉BrO₂Si | |

| Molecular Weight | 315.28 g/mol | |

| IUPAC Name | 5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |

| CAS Registry Number | 861928-22-5 | |

| SMILES | CC(C)(C)Si(C)OC₁=C(C=C(C=C₁)Br)C=O |

The TBDMS group confers steric bulk and electronic deactivation, stabilizing the phenolic oxygen while permitting selective functionalization of the aldehyde group .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

-

¹H NMR: Aldehyde proton at δ 9.8–10.0 ppm; aromatic protons (C₃–C₆) between δ 6.6–7.5 ppm; TBDMS methyl groups at δ 0.2–0.3 ppm .

-

¹³C NMR: Aldehyde carbon at δ 190–192 ppm; aromatic carbons (C₁–C₆) in δ 115–152 ppm; TBDMS carbons at δ 18–27 ppm .

X-ray crystallography of analogous structures confirms the orthogonal orientation of the TBDMS group relative to the aromatic plane, minimizing electronic conjugation with the aldehyde .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves sequential bromination and silylation of 2-hydroxybenzaldehyde derivatives :

-

Bromination:

-

Silylation:

To 2-hydroxy-5-bromobenzaldehyde (5.0 g) in dry DMF, TBDMSCl (2.5 eq.) and DBU (3 eq.) were added at 0°C. After stirring at RT for 16 h, the mixture was extracted with Et₂O, washed with HCl (1N), and purified via silica chromatography to yield the TBDMS-protected product (99%).

Industrial Considerations

While scalable methods are proprietary, batch processes using continuous flow reactors have been proposed to enhance yield and reduce byproducts in silylation steps. Challenges include:

-

Cost: TBDMSCl accounts for >60% of raw material expenses.

-

Purification: Silica gel chromatography remains standard, though solvent-intensive.

Reactivity and Functional Group Transformations

Aldehyde Reactivity

The aldehyde group undergoes characteristic nucleophilic additions and oxidations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (aq. H₂SO₄) | 5-Bromo-2-(TBDMS-oxy)benzoic acid |

| Reduction | NaBH₄ (MeOH) | 5-Bromo-2-(TBDMS-oxy)benzyl alcohol |

| Condensation | NH₂OH·HCl (EtOH, Δ) | Oxime derivatives |

Aromatic Bromine Substitution

The bromine atom participates in cross-coupling reactions:

-

Suzuki-Miyaura: Pd(PPh₃)₄, arylboronic acids, K₂CO₃ (THF/H₂O) .

-

Buchwald-Hartwig: Pd₂(dba)₃, Xantphos, amines (toluene, 110°C) .

In the synthesis of methyl salvianolate A, the bromide was substituted with a phosphonium salt via reaction with PPh₃ in MeCN (76% yield), enabling subsequent Wittig olefination.

TBDMS Deprotection

The silyl ether is cleaved under mild acidic or fluoride conditions:

-

HF·Pyridine (THF, 0°C): Quantitative deprotection within 1 h .

-

TBAF (THF, RT): Selective removal without affecting ester or aldehyde groups .

Applications in Organic Synthesis

Natural Product Synthesis

The compound serves as a key intermediate in the total synthesis of methyl salvianolate A, a bioactive diterpene from Salvia miltiorrhiza :

-

Wittig Reaction: Formation of α,β-unsaturated ester via phosphonium salt intermediate.

-

Diels-Alder Cyclization: Construction of the decalin core.

-

Global Deprotection: TBAF-mediated removal of TBDMS groups.

Photolabeling Probes

The aldehyde group has been functionalized with diazirine moieties for photoaffinity labeling in proteomics :

-

Diazirine Installation: Condensation with 3-(trifluoromethyl)-3H-diazirin-3-amine.

-

Biological Testing: Identified binding partners of kinase targets in Staphylococcus aureus .

Comparative Analysis with Structural Analogs

TBDMS vs. Alternative Protecting Groups

| Protecting Group | Deprotection Conditions | Stability to Oxidation | Steric Bulk |

|---|---|---|---|

| TBDMS | TBAF, HF·Pyridine | High | Moderate |

| Acetyl | NaOH (aq. MeOH) | Low | Low |

| Benzyl | H₂/Pd-C | Moderate | High |

Advantages of TBDMS:

Bromine Position Effects

Comparative studies of 5-bromo vs. 3-bromo isomers reveal:

-

Electronic Effects: 5-Bromo substitution deactivates the ring less (σₚ = 0.26 vs. 0.39 for 3-Br) .

-

Suzuki Coupling Rates: 5-Bromo derivatives react 2.3× faster due to reduced steric hindrance .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing bromination at C₃ in electron-rich analogs.

-

Scale-Up: Chromatography reliance increases production costs (>$1200/kg).

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume